molecular formula C8H10BrClFN B13457807 [(2-Bromo-3-fluorophenyl)methyl](methyl)amine hydrochloride

[(2-Bromo-3-fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13457807
M. Wt: 254.53 g/mol
InChI Key: LRPKMIPMHGLONG-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methylamine hydrochloride is an organic compound that features a bromine and fluorine substituent on a benzene ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-3-fluorophenyl)methylamine hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Bromo-3-fluorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (2-Bromo-3-fluorophenyl)methylamine hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

(2-Bromo-3-fluorophenyl)methylamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula: C8H10BrFN
  • Molecular Weight: Approximately 255.54 g/mol
  • Appearance: White powder, soluble in water due to its hydrochloride form

The presence of bromine and fluorine substituents on the phenyl ring enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with various biological targets.

The biological activity of (2-Bromo-3-fluorophenyl)methylamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The halogen atoms (bromine and fluorine) influence the compound's reactivity and binding affinity, leading to alterations in cellular processes. Research indicates that compounds with similar structures may modulate neurotransmitter systems, which are crucial for mood regulation and cognitive functions.

Pharmacological Applications

  • Neuropharmacology: Preliminary studies suggest that (2-Bromo-3-fluorophenyl)methylamine hydrochloride may interact with neurotransmitter receptors, influencing pathways related to mood and cognition. This positions the compound as a potential candidate for treating mood disorders.
  • Oncology: Compounds with similar structures have been investigated for their anticancer properties. The unique chemical properties of (2-Bromo-3-fluorophenyl)methylamine hydrochloride may provide avenues for developing novel cancer therapies.
  • Toxicology Studies: The compound has been included in various toxicological screenings to assess its biological interactions and potential toxicity profiles. Such studies help identify safe dosage levels for therapeutic applications .

Case Studies

Several studies have investigated the biological activity of (2-Bromo-3-fluorophenyl)methylamine hydrochloride:

  • Study 1: A study profiled 976 chemicals, including this compound, across various biological assays. The results indicated significant activity against several enzyme classes, suggesting potential therapeutic applications in enzyme modulation .
  • Study 2: Interaction studies demonstrated that (2-Bromo-3-fluorophenyl)methylamine hydrochloride binds effectively to certain receptors, leading to changes in their activity. This binding affinity is crucial for understanding the compound's pharmacodynamics.

Data Table: Summary of Biological Activity

Biological Target Activity Reference
GPCRs (G-protein coupled receptors)Significant binding affinity
Enzymes (e.g., CYP450)Modulation observed
Neurotransmitter ReceptorsPotential mood regulation effects

Properties

Molecular Formula

C8H10BrClFN

Molecular Weight

254.53 g/mol

IUPAC Name

1-(2-bromo-3-fluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrFN.ClH/c1-11-5-6-3-2-4-7(10)8(6)9;/h2-4,11H,5H2,1H3;1H

InChI Key

LRPKMIPMHGLONG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC=C1)F)Br.Cl

Origin of Product

United States

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